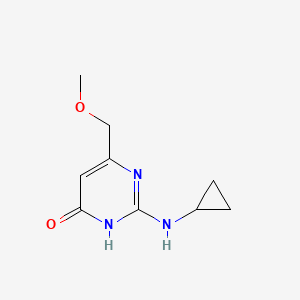
N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine, also known as N-Hydroxy-4-(5-MTFMP)-pyridine-2-carboxamidine, is an organic compound in the pyridine family that has been investigated for its potential applications in the fields of medicine, chemistry, and biochemistry. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Biological Evaluation
Antiprotozoal Agents : Derivatives of imidazo[1,2-a]pyridines, related to the chemical structure , have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).
Kinase Inhibitors : N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. This research indicates the potential use of structurally related compounds in cancer therapy, particularly in targeting specific kinase pathways (Schroeder et al., 2009).
Synthesis Techniques and Chemical Properties
Synthetic Approaches : Research into the synthesis of pyrido[2,3-d]pyrimidines from related pyridine compounds has been documented, providing insights into synthetic methodologies that could be applicable to the compound of interest. These studies also discuss antifungal activities, hinting at the potential biological relevance of the synthesized compounds (Hanafy, 2011).
Photophysical Evaluation : Studies on pyridine compounds, including those with methoxy and morpholino groups, have explored their emissive properties in solution and solid states. Such research may inform the development of fluorescent or luminescent probes based on the chemical framework of interest (Hagimori et al., 2019).
Antimicrobial and Antiviral Activities
- Antimicrobial Activity : Synthesis and evaluation of pyrimidine derivatives substituted with mercapto groups have been reported, demonstrating significant antibacterial and antifungal activities. This suggests that derivatives of the specified compound might also possess valuable antimicrobial properties (Zhuravel et al., 2005).
properties
IUPAC Name |
N'-hydroxy-4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-22-9-2-3-11(14(15,16)17)10(7-9)8-4-5-19-12(6-8)13(18)20-21/h2-7,21H,1H3,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQVZBXNKVZARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

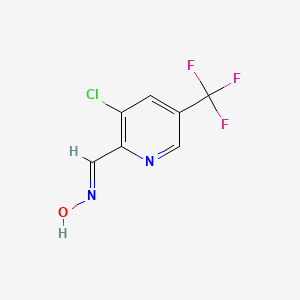


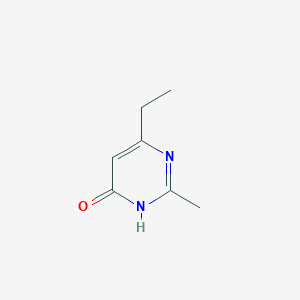



![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
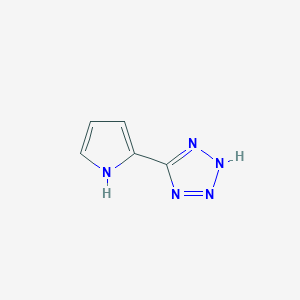
![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)
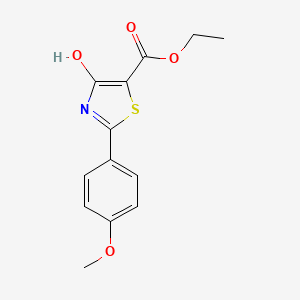
![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)
